1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene
Overview
Description
1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene is a halogenated alkene with the molecular formula C₃Cl₂F₄. It is known for its unique chemical properties and applications in various fields, including industrial and environmental chemistry .
Mechanism of Action
Target of Action
This compound is a halogenated hydrocarbon, and such compounds often interact with a variety of biological targets, depending on their specific structure and properties .
Mode of Action
Halogenated hydrocarbons generally exert their effects through various mechanisms, such as interacting with cell membranes, proteins, or dna, or participating in biochemical reactions .
Biochemical Pathways
Halogenated hydrocarbons can potentially affect a wide range of biochemical pathways due to their reactivity and potential to form metabolites .
Pharmacokinetics
As a halogenated hydrocarbon, it is likely to be absorbed through inhalation or skin contact, distributed throughout the body, metabolized in the liver, and excreted in urine or feces .
Result of Action
Halogenated hydrocarbons can cause a variety of effects at the molecular and cellular level, depending on their specific structure and properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene. For instance, temperature and pressure can affect its physical state and reactivity. Moreover, its stability and reactivity can be influenced by the presence of other chemicals in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene can be synthesized through multiple steps involving halogenation and fluorination reactions. One common method involves the fluorination of 1,1,1,2-tetrafluoropropane followed by dehydrochlorination to yield the desired product .
Industrial Production Methods
The industrial production of this compound typically involves large-scale fluorination processes using fluorinating agents such as hydrogen fluoride. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions to form different fluorinated derivatives.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or ozone can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often employed.
Substitution: Reagents like sodium iodide (NaI) in acetone are used for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated alkenes and alkanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of refrigerants and as a solvent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene: Similar in structure but differs in the position of chlorine atoms.
2,3,3,3-Tetrafluoroprop-1-ene: Lacks chlorine atoms, making it less reactive in certain substitution reactions.
1,1,2,3,3,3-Hexafluoroprop-1-ene: Contains more fluorine atoms, leading to different chemical properties and applications.
Uniqueness
1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene is unique due to its specific halogenation pattern, which imparts distinct reactivity and stability. This makes it valuable in applications requiring precise chemical behavior and environmental stability .
Properties
IUPAC Name |
1,1-dichloro-2,3,3,3-tetrafluoroprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl2F4/c4-2(5)1(6)3(7,8)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYLHZMNVGBXDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)(C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450827 | |
Record name | 1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2804-55-9 | |
Record name | 1,1-Dichloro-2,3,3,3-tetrafluoro-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2804-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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